Bis(L-methioninato-N,O)copper
Description
Bis(L-methioninato-N,O)copper is a copper(II) complex coordinated with two L-methionine ligands via their nitrogen (amino) and oxygen (carboxylate) donor atoms. Its CAS registry number is 13985-65-4 . The compound is structurally characterized by a square-planar or distorted octahedral geometry, typical of copper(II) complexes with bidentate amino acid ligands. Applications include catalysis, agricultural supplements (as a copper nutrient), and biomedical research due to its metal-chelating properties .
Properties
CAS No. |
13985-65-4 |
|---|---|
Molecular Formula |
C10H20CuN2O4S2 |
Molecular Weight |
360 g/mol |
IUPAC Name |
copper;(2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H11NO2S.Cu/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
LSJMKNDGMJJRCI-SCGRZTRASA-L |
SMILES |
CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Cu+2] |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])N.CSCC[C@@H](C(=O)[O-])N.[Cu+2] |
Canonical SMILES |
CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Cu+2] |
Other CAS No. |
13985-65-4 |
Synonyms |
copper methionate copper-methionine complex lambcoppa |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Copper-Amino Acid Complexes
Copper-amino acid complexes are widely studied for their structural diversity, stability, and functional applications. Below is a comparative analysis of Bis(L-methioninato-N,O)copper with analogous compounds:
Structural and Stereochemical Differences
Bis(DL-Methioninato-N,O)Copper (CAS 15170-74-8) :
- This complex uses racemic DL-methionine instead of the enantiomerically pure L-form. The stereochemical variation affects crystallinity and solubility. DL-complexes often exhibit lower biological specificity due to mixed stereoisomers .
- Molecular Formula : C₁₀H₂₀CuN₂O₄S₂ (same as L-form) but with differing optical activity .
- Copper-Glycinate Complexes: Simpler amino acid ligands (glycine lacks the thioether group of methionine). This reduces redox activity and sulfur-mediated metal binding, limiting applications in antioxidant studies .
Preparation Methods
Procedure
Example from Patent CN102491927A
| Component | Quantity (g) | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methionine | 4.476 | 0.03 mol | 85 | 1 | 64 |
| Zinc Acetate | 2.195 | 0.01 mol | |||
| Copper Chloride | 1.705 | 0.01 mol | 65 | 4 | ~60 |
Key Findings :
-
Stoichiometry : A 2:1 molar ratio of methionine to copper ensures complete chelation.
-
Solubility : Copper sulfate and nitrate salts yield higher solubility in aqueous media compared to acetate.
-
Purity : Hot filtration removes excess methionine, achieving >95% purity.
Aqueous Phase Synthesis with pH Control
This method avoids external alkali, relying on saponification solutions to adjust pH.
Procedure
Example from Patent CN111978221A
| Parameter | Value |
|---|---|
| Methionine Conc. | 4.0–9.0% (w/v) |
| Saponification Agent | Sodium Methionine + Carbonate |
| Reaction Time | 0.5–1 hour |
| Cooling Rate | Ambient to 20–40°C |
Key Findings :
-
Energy Efficiency : Lower cooling requirements reduce energy costs.
-
Catalyst-Free : No additional catalysts are needed, simplifying the process.
Ion Exchange Chromatography for Purity Enhancement
This method separates free and bound copper, ensuring high-purity complexes.
Procedure
Results from Source 11
| Complex | Free Cu (mg/kg) | Bound Cu (mg/kg) |
|---|---|---|
| Cu-Methionine | 4.52 | 96.885 |
| Mn-Methionine | 0.056 | 57.778 |
Key Findings :
-
Efficiency : >95% copper is chelated, indicating optimal stoichiometry.
-
Selectivity : Methionine outperforms tryptophan in copper binding.
Thermal Decomposition with Surfactants
This method employs surfactants to stabilize nanoparticles or complexes during synthesis.
Procedure
Example from Source 16
| Surfactant | Yield (%) | Particle Size (nm) |
|---|---|---|
| Triton X-100 | 85 | 20–50 |
| Dodecylamine | 70 | 30–60 |
Key Findings :
-
Stabilization : Surfactants prevent aggregation, enabling smaller particle sizes.
-
Oxidation Resistance : L-ascorbic acid derivatives coat particles, improving stability.
Green Synthesis with Plant Extracts
Eco-friendly methods using plant extracts as reducing agents are emerging.
Procedure
Key Findings :
-
Sustainability : Eliminates hazardous chemicals, aligning with green chemistry principles.
-
Scalability : High yields reported for similar copper complexes.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chelation Reaction | High purity, simple steps | Long reaction times |
| Aqueous Phase Synthesis | Energy-efficient, no catalyst | Moderate yields |
| Ion Exchange | High purity, quantitative data | Requires specialized equipment |
| Thermal Decomposition | Stabilized nanoparticles | Requires surfactants |
| Green Synthesis | Eco-friendly, cost-effective | Variable yields |
Structural and Spectroscopic Characterization
Techniques
Example from Source 12
| Complex | Pd–N (Å) | Pd–O (Å) | Geometry |
|---|---|---|---|
| Pd-Methionine | 2.005 | 2.017 | Square planar |
| Pd-Valine | 2.008 | 2.014 | Distorted trigonal |
Key Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing Bis(L-methioninato-N,O)copper with high purity and yield?
- Methodological Answer : Synthesis typically involves reacting L-methionine with copper salts (e.g., CuCl₂) in aqueous or methanolic solutions under controlled pH (6–7). Purification via recrystallization or column chromatography is critical to isolate the complex. Characterization should include elemental analysis, FT-IR (to confirm S=O and Cu–N/O bonding), and UV-Vis spectroscopy (to identify d-d transitions in the copper center) .
- Data Validation : Monitor reaction progress using TLC or HPLC. Compare crystallographic parameters (e.g., bond lengths Cu–N ≈ 1.93–2.06 Å, Cu–O ≈ 1.95–2.26 Å) with literature values to confirm structural integrity .
Q. How does the coordination geometry of this compound influence its stability in solution?
- Methodological Answer : Use single-crystal X-ray diffraction (XRD) to determine the distorted square-planar or octahedral geometry. Compare with spectroscopic data (e.g., EPR for geometry in solution). Stability studies under varying pH/temperature can be conducted via UV-Vis monitoring of absorbance changes over time .
- Key Parameters : Bond angles (e.g., O4–Cu1–N1 ≈ 77.29°, N1–Cu1–N3 ≈ 119.8°) and ligand denticity (κ² vs. κ³ bonding modes) affect steric and electronic stability .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s interaction with biomolecules (e.g., DNA/proteins)?
- Methodological Answer : Employ fluorescence quenching assays or circular dichroism (CD) to study binding affinity. Computational modeling (DFT) can predict binding sites and interaction energies. For example, phenanthroline-based copper complexes intercalate DNA via π-π stacking, as shown in analogous studies .
- Contradiction Analysis : Conflicting reports on binding modes (intercalation vs. groove binding) require comparative studies using ethidium bromide displacement assays and viscosity measurements .
Q. How do electronic properties of this compound affect its redox behavior in catalytic applications?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials (e.g., Cu²⁺/Cu⁺). Correlate with ligand donor strength (methionine’s thioether vs. carboxylate groups). ESR spectroscopy can identify paramagnetic intermediates during redox cycling .
- Data Interpretation : Compare redox potentials with structurally similar complexes (e.g., bipyridine-Cu systems) to assess ligand field effects .
Q. How can crystallographic data discrepancies between this compound and analogous complexes be resolved?
- Methodological Answer : Conduct high-resolution XRD with low-temperature data collection (e.g., 173 K) to minimize thermal motion artifacts. Compare with neutron diffraction for precise H-bonding analysis. For example, variations in C–H···O interactions (e.g., C3–H29⋯O3 ≈ 2.5 Å) may explain structural differences .
- Statistical Tools : Use R-factor analysis (e.g., R₁ < 0.08) and residual electron density maps to validate atomic positions .
Tables for Key Parameters
| Property | Value/Technique | Reference |
|---|---|---|
| Cu–N bond length | 1.93–2.06 Å (XRD) | |
| Cu–O bond length | 1.95–2.26 Å (XRD) | |
| Redox potential (Cu²⁺/Cu⁺) | -0.12 to +0.35 V (CV in DMF) | |
| DNA binding constant (Kb) | ~10⁴–10⁵ M⁻¹ (UV-Vis titration) |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
